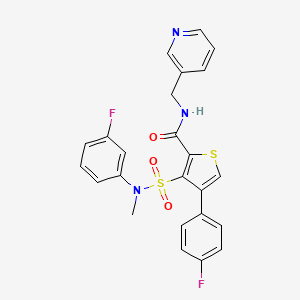

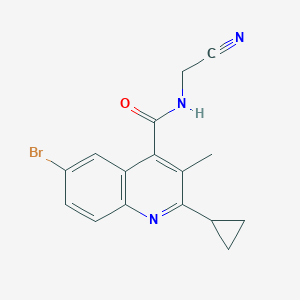

![molecular formula C13H15F2NO2S B2391668 1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane CAS No. 2320420-09-3](/img/structure/B2391668.png)

1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic structure, the introduction of the phenylsulfonyl group, and the addition of the difluoro group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The spirocyclic structure would likely contribute to the compound’s three-dimensional shape, while the phenylsulfonyl and difluoro groups could influence its electronic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The phenylsulfonyl group might participate in electrophilic aromatic substitution reactions, while the difluoro group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the phenylsulfonyl and difluoro groups could also affect these properties .Aplicaciones Científicas De Investigación

Electrophilic Fluorination in Organic Synthesis

Electrophilic fluorination techniques using Selectfluor™ and trifluoromethanesulfonic acid are effective for the direct fluorination of aromatic compounds to fluoroaromatics. This method, featuring reagents like 1-(chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis (tetrafluoroborate), is significant for its mild reaction conditions and good to excellent yields, illustrating the utility of fluorine-containing compounds in synthesizing complex aromatic structures T. Shamma et al., 1999.

Environmental Studies on Per- and Polyfluoroalkyl Substances

Research on the partitioning behavior of per- and polyfluoroalkyl compounds (PFCs) between pore water and sediment in Tokyo Bay, Japan, highlights the environmental impact and behavior of fluorinated compounds. This study sheds light on the distribution of short-chain and long-chain PFCs across different environmental matrices, contributing to our understanding of fluorinated pollutants in aquatic environments L. Ahrens et al., 2009.

Advancements in Polymer Technology

The development of proton-conducting membranes based on semi-interpenetrating polymer networks of fluorine-containing polyimide and perfluorosulfonic acid polymer showcases the application of fluorinated compounds in enhancing the mechanical properties, thermal and dimensional stabilities, and proton conductivity of composite membranes. This has significant implications for fuel cell technology B. Jiang et al., 2014.

Synthesis and Transformation of Cyclic Sulfoximines

Stereoselective [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes facilitated by a removable PhSO₂CF₂ group provides a novel method for synthesizing cyclic sulfoximines. The difluoro(phenylsulfonyl)methyl group plays a crucial role in facilitating the cycloaddition reaction and can be removed or substituted, demonstrating the versatility of fluorinated sulfone groups in organic synthesis Wenchao Ye et al., 2014.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(benzenesulfonyl)-2,2-difluoro-6-azaspiro[2.5]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO2S/c14-13(15)10-12(13)6-8-16(9-7-12)19(17,18)11-4-2-1-3-5-11/h1-5H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFQVVSUPVKBNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

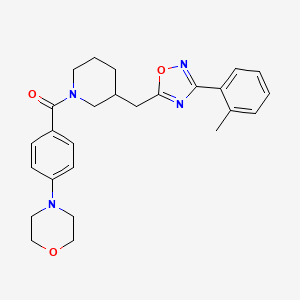

![N-(4-chlorophenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2391586.png)

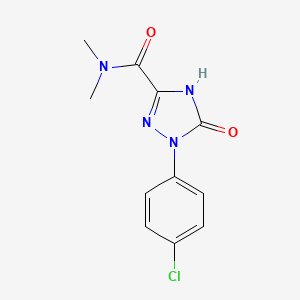

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2391587.png)

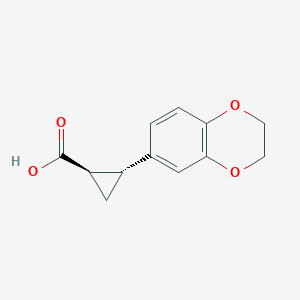

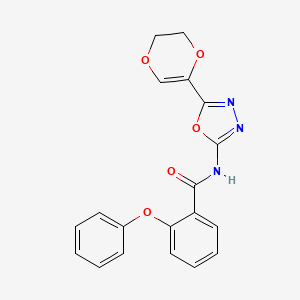

![Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine](/img/structure/B2391590.png)

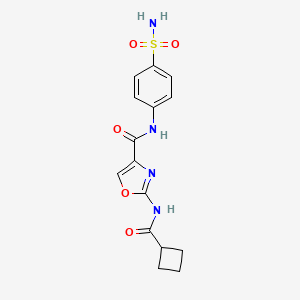

![6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391593.png)

![1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2391595.png)

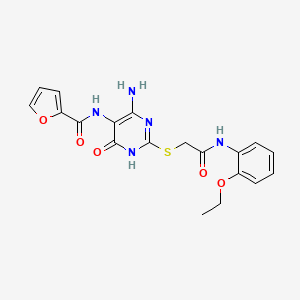

![2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2391597.png)